molecular formula C15H10O5 B1665711 Aloe-emodin CAS No. 481-72-1

Aloe-emodin

Cat. No.: B1665711
CAS No.: 481-72-1
M. Wt: 270.24 g/mol
InChI Key: YDQWDHRMZQUTBA-UHFFFAOYSA-N
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Description

Aloe-emodin is a naturally occurring anthraquinone compound found in the roots and rhizomes of various plants, including Aloe vera and Rheum palmatum. It is known for its strong stimulant-laxative action and has been studied for its potential therapeutic effects, including anti-inflammatory, antitumor, and antimicrobial properties .

Mechanism of Action

Aloe-emodin (AE) is an anthraquinone compound found in various plants, including Rheum palmatum L. and Aloe vera. It has been studied for its potential therapeutic effects in various diseases .

Target of Action

This compound interacts with several targets, including AKT1 , EGFR , ESR1 , TP53 , and SRC . These proteins play crucial roles in cell proliferation, oncogenesis, differentiation, and inflammation .

Mode of Action

This compound interacts with its targets, leading to changes in their activity. For instance, it has been shown to upregulate the expressions of JNK and P38 at low concentrations, while downregulating them at higher concentrations . This modulation of protein activity can lead to changes in cell behavior.

Biochemical Pathways

This compound affects several biochemical pathways. Notably, it has been shown to regulate cell migration of skin cells through the MAP kinase pathway . Other pathways influenced by this compound include apoptosis, proteoglycans in cancer, TNF signaling pathway, TP53 signaling pathway, and PI3K-AKT signaling pathway .

Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has poor intestinal absorption, a short elimination half-life, and low bioavailability . These factors can influence the compound’s therapeutic efficacy.

Result of Action

This compound has been shown to inhibit cell proliferation and induce apoptosis in various cell types . It also affects cell migration, with low concentrations accelerating cell migration and high concentrations inhibiting it . Furthermore, this compound has been found to induce changes in gene expression levels of the MAP kinases in healthy fibroblastic skin cells .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it has been shown to affect the lifespan of Caenorhabditis elegans under heat stress . More research is needed to fully understand how various environmental factors influence the action, efficacy, and stability of this compound.

Biochemical Analysis

Biochemical Properties

Aloe-emodin boasts multiple biochemical and pharmacological properties, such as strong antibacterial, antioxidant, and antitumor effects . It interacts with various enzymes and proteins, including the MAP kinase family, which plays an active role in wound healing . The expressions of JNK and P38, members of the MAP kinase family, were found to be upregulated at low concentrations of this compound and downregulated at higher concentrations .

Cellular Effects

This compound has been found to have significant effects on various types of cells and cellular processes. It inhibits the ATP content of the cells in a concentration-dependent manner and influences cell function by accelerating cell migration at lower concentrations while inhibiting cell migration in higher concentration treatment groups . It also influences gene expression levels of the MAP kinases in healthy fibroblastic skin cells .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It has been found to induce apoptosis in human colon cancer cells through mitochondria-related pathways . This compound upregulates the protein level of Bax and decreases the expression of Bcl-2, which activates caspase-3 and caspase-9 . Furthermore, the protein expression level of cytochrome C increases in a time-dependent manner in the cytoplasm but decreases in a time-dependent manner in the mitochondria .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. It has been observed that this compound inhibited the ATP content of the cells in a concentration-dependent manner . Furthermore, the lifespan of Caenorhabditis elegans under heat stress was observed to be longer after treatment with 75 µM emodin and was significantly reduced after 150 µM this compound treatment .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study on rats with Porphyromonas gingivalis-induced periodontitis, this compound was found to decrease alveolar bone resorption and periodontal inflammation .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been found to influence the MAP kinase pathway, which regulates processes such as proliferation, oncogenesis, differentiation, and inflammation in the cell .

Transport and Distribution

It has been found to influence cell migration, suggesting that it may be transported to various parts of the cell to exert its effects .

Subcellular Localization

In a study on SKBR3 and A549 cell lines, a peptide conjugate of this compound was found to be mainly internalized within the SKBR3 cells, showing a nuclear localization .

Preparation Methods

Synthetic Routes and Reaction Conditions

Aloe-emodin can be synthesized through several methods. One common approach involves the oxidation of emodin, another anthraquinone derivative, using oxidizing agents such as potassium permanganate or hydrogen peroxide. The reaction typically occurs under acidic conditions and at elevated temperatures to facilitate the conversion .

Industrial Production Methods

In industrial settings, this compound is often extracted from natural sources like Aloe vera. The extraction process involves the use of solvents such as ethanol or methanol to isolate the compound from the plant material. The extract is then purified through techniques like crystallization or chromatography to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Aloe-emodin undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various anthraquinone derivatives, which can have different biological activities and properties .

Scientific Research Applications

Comparison with Similar Compounds

Aloe-emodin is often compared with other anthraquinones such as emodin and rhein:

    Emodin: Both this compound and emodin have similar structures and biological activities.

    Rhein: Rhein is another anthraquinone with anti-inflammatory and antitumor properties.

List of Similar Compounds

This compound stands out due to its potent biological activities and diverse applications in various fields.

Properties

IUPAC Name

1,8-dihydroxy-3-(hydroxymethyl)anthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O5/c16-6-7-4-9-13(11(18)5-7)15(20)12-8(14(9)19)2-1-3-10(12)17/h1-5,16-18H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQWDHRMZQUTBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)C(=O)C3=C(C2=O)C=C(C=C3O)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2030695
Record name Aloe-emodin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Aloeemodin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

481-72-1
Record name Aloe emodin
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Record name Aloe emodin
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Record name Aloe-emodin
Source DTP/NCI
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Record name Aloe-emodin
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Record name 1,8-dihydroxy-3-(hydroxymethyl)anthraquinone
Source European Chemicals Agency (ECHA)
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Record name ALOE EMODIN
Source FDA Global Substance Registration System (GSRS)
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Record name Aloeemodin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

221 - 223 °C
Record name Aloeemodin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030829
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does aloe-emodin exert its anti-cancer effects?

A1: this compound exhibits anti-cancer activity through various mechanisms, including:

  • Inhibition of cell proliferation: this compound has been shown to inhibit the proliferation of various cancer cell lines, including colon [, , , ], melanoma [], prostate [, ], cervical [, ], gastric [, ], tongue [], and esophageal cancer cells []. This growth inhibition often occurs in a dose- and time-dependent manner.
  • Cell cycle arrest: this compound can induce cell cycle arrest at different phases, depending on the cell type. For example, it causes G2/M phase arrest in human cervical cancer cells [] and G0/G1 phase arrest in colon cancer cells [].
  • Induction of apoptosis: this compound triggers apoptosis (programmed cell death) in various cancer cells, involving both the extrinsic (Fas death receptor pathway) and intrinsic (mitochondrial) pathways [, ]. This apoptotic effect is often accompanied by DNA fragmentation, nuclear shrinkage, and caspase activation [, ].
  • Suppression of signaling pathways: this compound can inhibit key signaling pathways involved in cancer cell growth and survival, such as the PI3K/AKT [, ], mTORC2 [], and MAPK/ERK pathways [, ]. It also downregulates the expression of proteins involved in cell cycle progression, such as cyclins, CDKs, and PCNA [, ].
  • Modulation of other cellular processes: this compound has been shown to inhibit angiogenesis (formation of new blood vessels) [], reduce cancer cell migration and invasion [, , ], and induce differentiation in some cancer cells [].

Q2: Does this compound interact with specific molecular targets?

A2: While this compound demonstrates pleiotropic effects, research suggests it can directly interact with certain molecular targets:

  • mTORC2: this compound can bind to and inhibit the kinase activity of mTORC2, a protein complex involved in cell growth and proliferation []. This interaction leads to the suppression of downstream targets like AKT and PKCα, ultimately contributing to its anti-cancer effects.

Q3: What are the downstream effects of this compound's interaction with these targets?

A3: The interaction of this compound with its targets triggers a cascade of downstream effects:

  • mTORC2 inhibition: Inhibition of mTORC2 by this compound leads to decreased phosphorylation of AKT and PKCα, ultimately suppressing cell proliferation and anchorage-independent growth in prostate cancer cells [].

Q4: What is the molecular formula, weight, and spectroscopic data for this compound?

A4:

  • Spectroscopic Data: Characterization studies have utilized various spectroscopic methods:
    • FTIR and Raman Spectroscopy: [] provides detailed analyses of the infrared and Raman spectra of this compound, identifying characteristic vibrational modes and correlating them with its molecular structure.
    • UV-Visible Spectroscopy: [] also investigates the UV-Visible spectrum of this compound, providing insights into its electronic transitions and light absorption properties.

Q5: What is known about the absorption, distribution, metabolism, and excretion (ADME) of this compound?

A5: Studies in rats have shown that this compound can be absorbed after oral administration, with metabolites detected in plasma and urine [, ]. A study investigating the pharmacokinetics of this compound after intravenous and oral administration in rats revealed that its metabolites, particularly this compound glucuronides, exhibit higher systemic exposure than the parent compound []. This suggests that this compound undergoes significant metabolism, primarily glucuronidation, influencing its bioavailability and potentially its in vivo activity.

Q6: Do drug transporters influence the absorption and distribution of this compound?

A6: Yes, research indicates that drug transporters like P-glycoprotein (P-gp) and multidrug resistance-associated protein 2 (MRP2) can affect this compound's intestinal absorption []. Inhibiting these transporters in rat intestinal perfusion models significantly enhanced this compound absorption, suggesting their role in limiting its uptake.

Q7: Are there any known interactions between this compound and drug-metabolizing enzymes?

A7: While specific research on this compound's interaction with drug-metabolizing enzymes is limited within the provided context, one study highlights its inhibitory effect on N-acetyltransferase 1 (NAT1) in human malignant melanoma cells []. This inhibition of NAT1, an enzyme involved in xenobiotic metabolism, occurred at both the mRNA and protein levels, indicating a potential for this compound to influence the metabolism of other drugs or compounds.

Q8: What evidence supports the anti-cancer effects of this compound in experimental settings?

A8: this compound's anti-cancer potential has been demonstrated in various experimental models:

  • In vivo studies: In a mouse model of schistosomiasis-induced liver fibrosis, this compound administration significantly reduced the levels of fibrosis markers, including transforming growth factor beta 1 (TGF-β1), platelet-derived growth factor (PDGF), and type I and III collagen []. Additionally, this compound demonstrated tumor suppression effects in an athymic nude mouse model of prostate cancer [].

Q9: What is known about the toxicity and safety profile of this compound?

A9: While this compound shows promise as a potential therapeutic agent, its safety profile requires careful consideration:

  • Hepatotoxicity: One study highlighted that this compound induced hepatotoxicity in rats []. This finding underscores the importance of further investigating the potential hepatotoxic effects of this compound in different experimental systems and evaluating its safety for potential clinical applications.

Q10: Are there any strategies to improve the delivery and targeting of this compound?

A10: One study explored the encapsulation of this compound in SBA-15 mesoporous silica nanoparticles as a drug delivery system []. This this compound-loaded SBA-15 demonstrated a controlled release profile and enhanced cytotoxicity against cervical cancer cells compared to free this compound, highlighting the potential of nanoformulations in improving this compound's therapeutic efficacy.

Q11: What analytical methods are used to quantify and characterize this compound?

A11: Various analytical techniques are employed in this compound research:

  • High-Performance Liquid Chromatography (HPLC): HPLC is widely used for the quantitative determination of this compound in various matrices, including plant extracts, biological samples, and pharmaceutical formulations [, , , ].
  • Thin-Layer Chromatography (TLC): TLC, coupled with densitometry or image analysis, offers a rapid and cost-effective approach for the quantification of this compound in plant materials [, ].
  • Spectroscopic Methods: As mentioned previously, FTIR, Raman, and UV-Visible spectroscopy are valuable tools for characterizing the structure and properties of this compound [].

Q12: What is the historical context of this compound research?

A12: this compound has a long history of use in traditional medicine, particularly in Asia, for its purgative and anti-inflammatory properties [, ]. Modern scientific research has expanded upon these traditional uses, exploring its diverse pharmacological activities, including anti-cancer, antibacterial, antiviral, and antioxidant effects [, , , ].

Q13: Are there any cross-disciplinary applications of this compound?

A13: Beyond its biomedical applications, this compound has shown potential in other fields:

  • Antibacterial Coatings: Research has explored the incorporation of this compound microcapsules into water-based coatings to impart antibacterial properties []. These coatings demonstrated significant antibacterial activity against both Escherichia coli and Staphylococcus aureus, indicating their potential application in various settings.

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